molecular formula C13H20ClNO3 B4025768 3-(Dimethylamino)propyl 2-phenoxyacetate;hydrochloride CAS No. 1158390-43-2

3-(Dimethylamino)propyl 2-phenoxyacetate;hydrochloride

Cat. No.: B4025768
CAS No.: 1158390-43-2
M. Wt: 273.75 g/mol
InChI Key: ZRKHBBZHXLUPSA-UHFFFAOYSA-N
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Description

3-(Dimethylamino)propyl 2-phenoxyacetate;hydrochloride is a chemical compound with the molecular formula C13H21ClN2O2 It is commonly used in various scientific research applications due to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)propyl 2-phenoxyacetate;hydrochloride typically involves the reaction of 3-(dimethylamino)propylamine with phenoxyacetic acid. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a coupling agent like dicyclohexylcarbodiimide (DCC). The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)propyl 2-phenoxyacetate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or sodium cyanide in polar aprotic solvents.

Major Products

    Oxidation: Phenoxyacetic acid derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted phenoxyacetate derivatives.

Scientific Research Applications

3-(Dimethylamino)propyl 2-phenoxyacetate;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)propyl 2-phenoxyacetate;hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The dimethylamino group plays a crucial role in its binding affinity and specificity. The pathways involved include enzyme inhibition, receptor binding, and modulation of biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylamino)propyl acrylate
  • N-[3-(dimethylamino)propyl]-2-phenoxyacetamide hydrochloride
  • 3-(Dimethylamino)propionic acid hydrochloride

Uniqueness

3-(Dimethylamino)propyl 2-phenoxyacetate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophilicity and lipophilicity, making it versatile for various applications in research and industry .

Properties

IUPAC Name

3-(dimethylamino)propyl 2-phenoxyacetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3.ClH/c1-14(2)9-6-10-16-13(15)11-17-12-7-4-3-5-8-12;/h3-5,7-8H,6,9-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKHBBZHXLUPSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC(=O)COC1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158390-43-2
Record name Acetic acid, 2-phenoxy-, 3-(dimethylamino)propyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1158390-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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